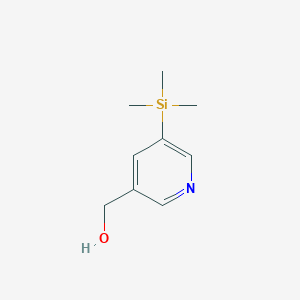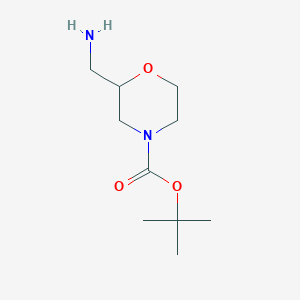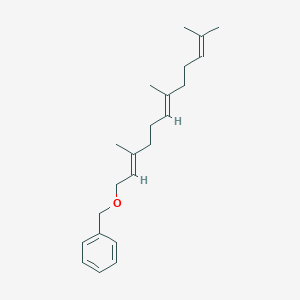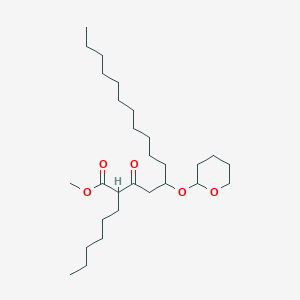
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a synthetic compound that is used in scientific research for its unique properties. It belongs to the class of esters and is commonly referred to as MOHE. It is a white crystalline powder that has a molecular weight of 426.65 g/mol. MOHE is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of MOHE is not fully understood. It is believed to interact with cell membranes and disrupt their structure, leading to increased permeability. MOHE has also been shown to inhibit the activity of enzymes involved in lipid metabolism.
Effets Biochimiques Et Physiologiques
MOHE has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have antimicrobial properties. MOHE has been shown to inhibit the activity of enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MOHE in lab experiments include its ability to enhance the solubility and bioavailability of poorly soluble drugs, its antimicrobial properties, and its ability to act as a surfactant and emulsifier. However, MOHE has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of MOHE in scientific research. One area of interest is the use of MOHE as a potential antibacterial agent. Another area of interest is the use of MOHE in the development of drug delivery systems. MOHE may also have potential applications in the production of medical devices. Further research is needed to fully understand the mechanism of action of MOHE and its potential applications in scientific research.
Conclusion:
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a synthetic compound that has unique properties that make it useful in scientific research. It is commonly used as a surfactant, emulsifier, and solubilizer in drug delivery systems. MOHE has been shown to have antimicrobial properties and may have potential applications in the treatment of metabolic disorders. Further research is needed to fully understand the mechanism of action of MOHE and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MOHE involves several steps. The first step is the reaction of hexanoic acid with methanol to form methyl hexanoate. The second step involves the reaction of methyl hexanoate with 2-bromo-1-hexanol to form methyl 2-hexyl hexanoate. The third step involves the reaction of methyl 2-hexyl hexanoate with sodium hydroxide and ethylene oxide to form methyl 2-hexyl-5-hydroxyhexanoate. The final step involves the reaction of methyl 2-hexyl-5-hydroxyhexanoate with oxalic acid and acetic anhydride to form MOHE.
Applications De Recherche Scientifique
MOHE is used in scientific research for various purposes. It is commonly used as a surfactant in the preparation of nanoparticles and liposomes. It is also used as a solubilizer and emulsifier in drug delivery systems. MOHE has been shown to enhance the bioavailability of poorly soluble drugs. It is also used as a lubricant in the production of medical devices. MOHE has been shown to have antimicrobial properties and is being investigated as a potential antibacterial agent.
Propriétés
IUPAC Name |
methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-25,27H,4-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPPYGMJPYBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)OC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
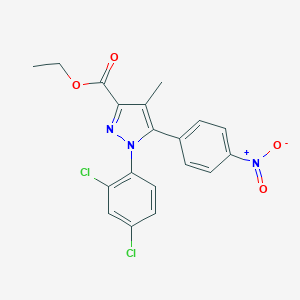
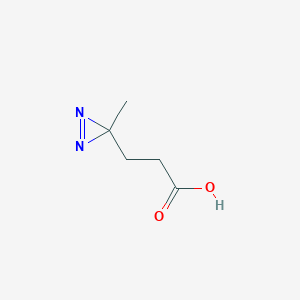
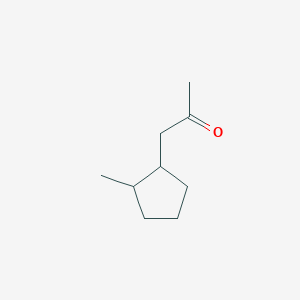
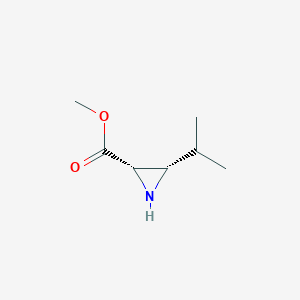
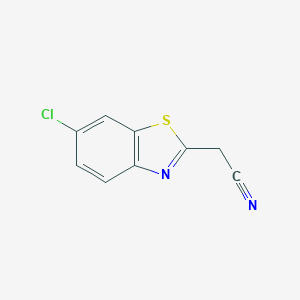
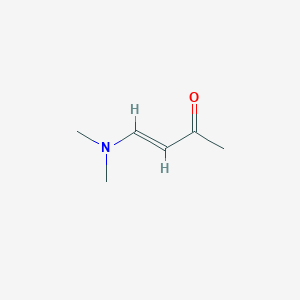
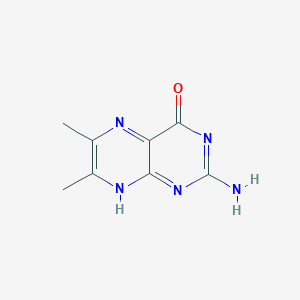
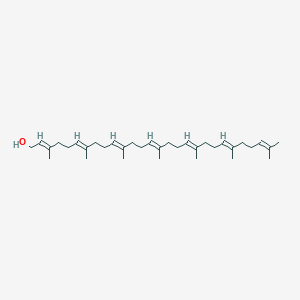
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
